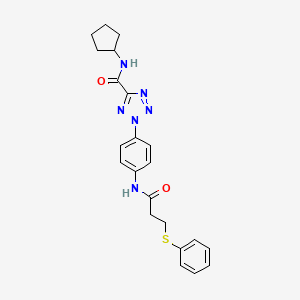

![molecular formula C19H16O4 B3009406 5-[(2-甲基丙-2-烯-1-基)氧基]-2-苯基-1-苯并呋喃-3-羧酸 CAS No. 307552-33-6](/img/structure/B3009406.png)

5-[(2-甲基丙-2-烯-1-基)氧基]-2-苯基-1-苯并呋喃-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

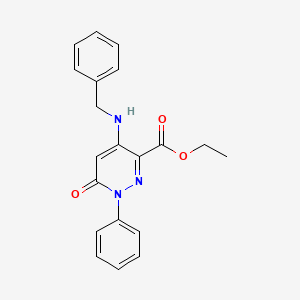

The compound 5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid is a benzofuran derivative, a class of compounds known for their diverse biological activities and presence in various natural products and pharmaceuticals. While the specific compound is not directly described in the provided papers, the general class of benzofuran derivatives is represented, which can offer insights into the synthesis, molecular structure, and chemical properties of related compounds.

Synthesis Analysis

The synthesis of benzofuran derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives is achieved through a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and substituted salicylaldehydes, using KHSO4 as a catalyst under ultrasound irradiation conditions . This method demonstrates the potential for creating diverse benzofuran derivatives through the modification of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring, which can be further substituted with various functional groups. The crystal structure of related compounds, such as 5-phenyl-1,2,4-oxadiazole-3-carboxamide, has been determined by single-crystal X-ray analysis, revealing the spatial arrangement of atoms and the overall geometry of the molecule . Such analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Benzofuran derivatives can undergo a range of chemical reactions, often influenced by the substituents present on the core structure. For example, the oxidation of methylsulfanyl to methylsulfinyl groups in compounds like isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate and methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate is achieved using 3-chloroperoxybenzoic acid . These reactions highlight the chemical versatility of benzofuran derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. Intermolecular interactions, such as π-π stacking and hydrogen bonding, play a significant role in the stability and solid-state arrangement of these compounds. For instance, the crystal structures of various methylsulfinyl benzofuran derivatives are stabilized by π-π interactions between benzene rings and C-H...O hydrogen bonds . These interactions can affect the compound's solubility, melting point, and other physical properties, which are important for its practical applications.

科学研究应用

药理学和生物活性

具有与 5-[(2-甲基丙-2-烯-1-基)氧基]-2-苯基-1-苯并呋喃-3-羧酸 相似的结构或官能团的化合物已被发现具有广泛的生物和药理活性。这些活性包括抗氧化、抗菌、保肝、保护心脏、抗炎、解热、神经保护、抗肥胖、抗病毒、抗菌、抗高血压活性等 (Naveed 等人,2018)。此类化合物通常因其在治疗各种疾病(包括肝脂肪变性、心血管疾病、糖尿病和肥胖症)中的治疗潜力而被探索。

化学合成和材料科学应用

在化学合成和材料科学领域,与本化合物在结构上相关的苯并呋喃衍生物已被用于抗癌剂的开发和复杂化学结构的合成中。例如,Knoevenagel 缩合反应已被用于生成一类具有显着抗癌活性的化合物 (Tokala、Bora 和 Shankaraiah,2022)。此外,氟化嘧啶合成方面的进展凸显了此类化合物在癌症治疗和个性化医疗中的潜力,展示了这些化学框架在开发治疗剂中的广泛适用性 (Gmeiner,2020)。

可再生化学来源和环境应用

一些化合物,如 5-羟甲基糠醛 (HMF) 及其衍生物,是将生物质转化为有价值化学品的关键中间体,展示了涉及此类化合物研究的环境和可再生方面。这些化学品在从单体和聚合物到燃料的生产中都有应用,强调了可再生资源在化学合成和工业中的重要性 (Chernyshev、Kravchenko 和 Ananikov,2017)。

安全和危害

属性

IUPAC Name |

5-(2-methylprop-2-enoxy)-2-phenyl-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-12(2)11-22-14-8-9-16-15(10-14)17(19(20)21)18(23-16)13-6-4-3-5-7-13/h3-10H,1,11H2,2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLZKUQZGFNQNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

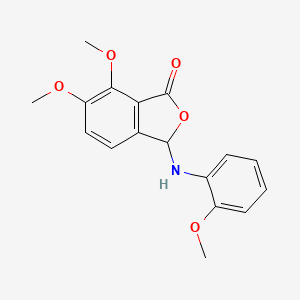

![2-Chloro-N-[2-(4-chlorophenyl)phenyl]-N-(2-chloropyridine-3-carbonyl)pyridine-3-carboxamide](/img/structure/B3009328.png)

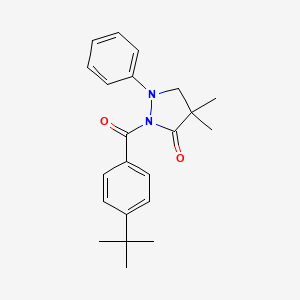

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B3009334.png)

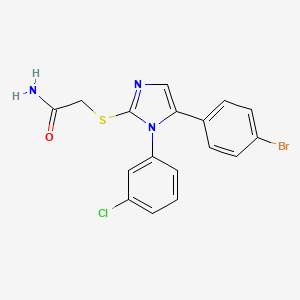

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B3009336.png)

![N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3009337.png)

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009339.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B3009340.png)

![benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3009341.png)

![(2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B3009344.png)